
Dds-PGE1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dds-PGE1 is a synthetic analog of prostaglandin E1 that has been widely studied for its potential therapeutic applications. Its unique chemical structure and properties make it an attractive candidate for various biomedical applications.
Wissenschaftliche Forschungsanwendungen
Dds-PGE1 has been studied extensively for its potential therapeutic applications in various biomedical fields. It has been shown to have anti-inflammatory, anti-thrombotic, and vasodilatory effects, making it a promising candidate for the treatment of cardiovascular diseases, such as ischemic heart disease and peripheral arterial disease. Dds-PGE1 has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Wirkmechanismus
Dds-PGE1 exerts its pharmacological effects by binding to and activating the prostaglandin E1 receptor (EP1). This receptor is expressed on various cell types, including vascular smooth muscle cells and platelets. Activation of EP1 leads to the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the observed pharmacological effects of Dds-PGE1.
Biochemische Und Physiologische Effekte
Dds-PGE1 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce leukocyte adhesion to endothelial cells, and induce vasodilation. These effects are mediated through the activation of the EP1 receptor and subsequent production of cAMP. Dds-PGE1 has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Dds-PGE1 is its water solubility, which makes it easy to work with in laboratory experiments. It is also relatively stable and can be stored at room temperature for extended periods of time. However, one limitation of Dds-PGE1 is its relatively low bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo. Additionally, the synthesis of Dds-PGE1 can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of Dds-PGE1. One area of interest is its potential use in the treatment of cardiovascular diseases, such as ischemic heart disease and peripheral arterial disease. Further studies are needed to determine the optimal dosing and delivery methods for these applications. Additionally, Dds-PGE1 may have potential as an anti-cancer agent, and further studies are needed to explore this possibility. Finally, the development of new synthetic analogs of Dds-PGE1 may lead to improved pharmacological properties and increased therapeutic potential.
In conclusion, Dds-PGE1 is a synthetic analog of prostaglandin E1 that has been studied extensively for its potential therapeutic applications. Its unique chemical structure and properties make it an attractive candidate for various biomedical applications. Further studies are needed to determine its optimal dosing, delivery methods, and potential therapeutic uses.
Synthesemethoden
The synthesis of Dds-PGE1 involves the addition of a dodecyl succinic anhydride (DDSA) group to the hydroxyl group of prostaglandin E1. This reaction is typically carried out using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a water-soluble prodrug that can be easily modified for various applications.
Eigenschaften
CAS-Nummer |
127760-15-0 |
|---|---|
Produktname |
Dds-PGE1 |
Molekularformel |
C21H38O4Si |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
3-[3-[(1R,2R)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]propyl-dimethylsilyl]propanoic acid |
InChI |
InChI=1S/C21H38O4Si/c1-4-5-6-8-18(22)12-10-17-11-13-20(23)19(17)9-7-15-26(2,3)16-14-21(24)25/h10,12,17-19,22H,4-9,11,13-16H2,1-3H3,(H,24,25)/b12-10+/t17-,18+,19+/m0/s1 |
InChI-Schlüssel |
BOKZZVDUBAMYKD-XNJFDJPCSA-N |
Isomerische SMILES |
CCCCC[C@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCC[Si](C)(C)CCC(=O)O)O |
SMILES |
CCCCCC(C=CC1CCC(=O)C1CCC[Si](C)(C)CCC(=O)O)O |
Kanonische SMILES |
CCCCCC(C=CC1CCC(=O)C1CCC[Si](C)(C)CCC(=O)O)O |
Synonyme |
11-deoxy-4,4-dimethyl-4-sila-PGE1 11-deoxy-4,4-dimethyl-4-silaprostaglandin E1 DDS-PGE1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



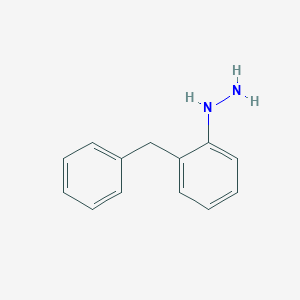
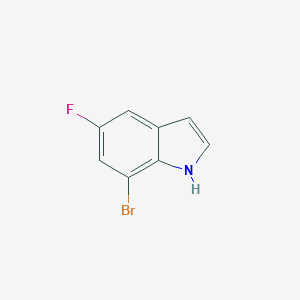
![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)
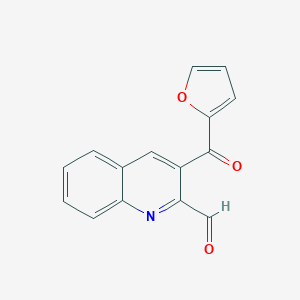

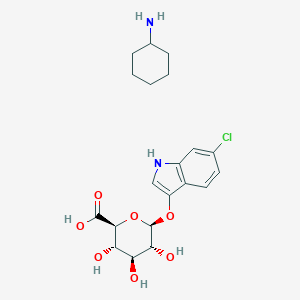

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)
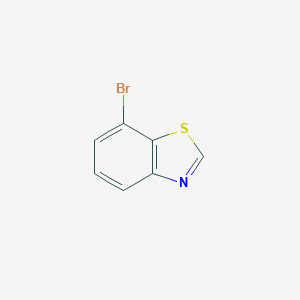
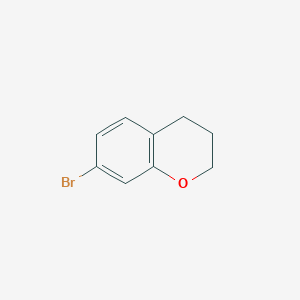

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

